N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of functional groups, including a hydroxy group, a prop-2-enyl group, a piperazine ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide typically involves multiple steps. One common approach is the condensation reaction between 2-hydroxy-3-prop-2-enylbenzaldehyde and 2-piperazin-1-ylacetamide under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and imine linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-piperazin-1-ylacetamide
- N-[(Z)-(2-hydroxy-4-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide
Uniqueness
N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, prop-2-enyl group, and piperazine ring sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C16H22N4O2/c1-2-4-13-5-3-6-14(16(13)22)11-18-19-15(21)12-20-9-7-17-8-10-20/h2-3,5-6,11,17,22H,1,4,7-10,12H2,(H,19,21)/b18-11- |
InChI Key |
YJIGVEHWXVQAES-WQRHYEAKSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCNCC2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.